REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][C:10]([F:13])=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].Cl[CH:15]([Cl:19])[CH:16](Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>Cl>[Cl:19][C:15]1[CH:4]=[CH:3][C:2]([C:5]([C:4]2[C:10]([F:13])=[CH:11][CH:12]=[C:2]([F:1])[C:3]=2[C:8]([OH:7])=[O:9])=[O:6])=[CH:12][CH:16]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C(C(=O)OC2=O)=C(C=C1)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)Cl)Cl
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 120 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stirring at 60° C.
|
Type
|
CUSTOM
|
Details
|
for an additional 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous slurry was extracted with ethyl acetate (300 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (70 mL), brine (70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
resulted in a crude product, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from ethyl acetate by the addition of hexane
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
120 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1=C(C(=O)O)C(=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.52 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 148.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |